Aerobactin

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Aerobactin is biosynthesized through a series of enzymatic reactions. The process begins with the oxidation of lysine, catalyzed by the enzyme this compound synthase. This is followed by coupling the oxidized lysine to citric acid . The biosynthesis involves the sequential activities of four proteins: IucA, IucB, IucC, and IucD .

Industrial Production Methods: Industrial production of this compound is not commonly practiced due to its specific biological role and the complexity of its biosynthesis. understanding its biosynthetic pathway can aid in the development of synthetic analogs for research purposes .

Chemical Reactions Analysis

Types of Reactions: Aerobactin primarily undergoes complexation reactions with iron ions. It forms stable complexes with ferric ions (Fe³⁺), which are then transported into bacterial cells .

Common Reagents and Conditions: The key reagents involved in the biosynthesis of this compound are lysine and citric acid. The enzymatic reactions occur under physiological conditions, typically within the bacterial cell .

Major Products: The major product of this compound’s reaction with iron is the ferric-aerobactin complex, which facilitates iron uptake in bacteria .

Scientific Research Applications

Aerobactin, a citrate-hydroxamate siderophore, plays a crucial role in iron assimilation for various pathogenic Gram-negative bacteria . It was first isolated from iron-deficient cultures and has been widely studied for its significance in bacterial virulence and iron acquisition .

Scientific Research Applications

This compound Biosynthesis this compound biosynthesis begins with the N6 hydroxylation of L-lysine to yield N6-hydroxy-L-lysine (hLys). Then, an acetyl group is transferred from acetyl-CoA to the N6 position of hLys by the acetyltransferase IucB, resulting in N6-acetyl-N6-hydroxy-L-lysine (ahLys). Finally, two equivalents of ahLys are sequentially installed on the primary carboxyl groups of citrate by the NIS synthetases IucA and IucC to yield this compound .

Role in Virulence this compound has been shown to mediate enhanced virulence in hypervirulent Klebsiella pneumoniae (hvKP) . Studies using murine infection models indicate that mutants with disrupted this compound synthesis exhibit significantly reduced virulence .

This compound synthetase IucA IucA is essential for this compound production and secretion . IucA utilizes citrate as a substrate . Structural analysis reveals that IucA forms a tetrameric assembly in solution, unlike its closest structurally characterized homologs .

Stereoselectivity in this compound Synthesis this compound synthetases exhibit high stereoselectivity . IucA produces only 3 S,2′ S-citryl-ahLys, and IucC consumes only 3 S,2′ S-citryl-ahLys in this compound production .

Impact on Biofilm Formation this compound-mediated iron transport enhances biofilm formation, oxidative stress resistance, and bacterial virulence .

Clinical Significance this compound seems to be a promising marker for the identification of hypervirulent carbapenem-resistant Klebsiella pneumoniae .

Mechanism of Action

Aerobactin exerts its effects by binding to ferric ions (Fe³⁺) with high affinity, forming a stable complex. This complex is then transported into the bacterial cell via specific receptors. The iron is subsequently released and utilized by the bacteria for various metabolic processes .

Comparison with Similar Compounds

Aerobactin is unique among siderophores due to its specific structure and high affinity for ferric ions. Similar compounds include:

Enterobactin: Another siderophore produced by Escherichia coli, but with a different structure and higher affinity for iron.

Yersiniabactin: Produced by Yersinia species, it also plays a role in iron acquisition but has a distinct biosynthetic pathway.

Salmochelin: A modified form of enterobactin, produced by Salmonella species.

This compound’s uniqueness lies in its specific biosynthetic pathway and its role in the virulence of certain bacterial strains .

Biological Activity

Aerobactin is a siderophore , a type of molecule produced by bacteria to scavenge iron from the environment, which is crucial for their growth and virulence. It plays a significant role in the pathogenicity of various bacteria, particularly in the context of infections where iron is limited. Understanding the biological activity of this compound involves examining its mechanisms of action, its regulation, and its implications in bacterial virulence.

This compound functions primarily by binding ferric ions (Fe³⁺) and facilitating their transport into bacterial cells. This process is critical for bacterial survival, especially in iron-limited environments such as the human body. The biosynthesis and transport of this compound involve several genes and proteins:

- Biosynthesis Genes : The iucABCD operon is essential for this compound production. It encodes enzymes responsible for synthesizing the siderophore from precursor molecules.

- Transport Genes : The iutA gene encodes an outer membrane receptor that transports ferric-aerobactin complexes into the periplasmic space of the bacteria, utilizing the TonB-dependent transport system .

Regulation

The production of this compound is tightly regulated by environmental factors, particularly iron availability. The Ferric Uptake Regulator (Fur) negatively regulates this compound synthesis when iron levels are sufficient, preventing unnecessary expenditure of resources . This regulatory mechanism ensures that bacteria can adapt to fluctuating iron concentrations.

Case Studies and Research Findings

- Virulence in Enterobacteriaceae : Studies have shown that this compound significantly contributes to the virulence of certain strains of Escherichia coli, particularly in cases of urinary tract infections (UTIs). In one study, strains producing this compound were associated with increased pathogenicity compared to non-producing strains .

- Biofilm Formation : Research indicates that this compound enhances biofilm formation in Yersinia pseudotuberculosis, contributing to its virulence. The ability to form biofilms allows bacteria to adhere to surfaces and resist host immune responses .

- Antibacterial Activity : A study involving Pantoea ananatis demonstrated that mutants lacking this compound production exhibited reduced antibacterial activity against specific pathogens, indicating that this compound plays a role not only in iron acquisition but also in interbacterial competition .

- Clinical Implications : this compound's role in virulence has implications for treatment strategies against infections caused by siderophore-producing bacteria. Targeting the biosynthesis pathway could provide new avenues for antibiotic development .

Data Table: Summary of this compound's Biological Roles

Properties

IUPAC Name |

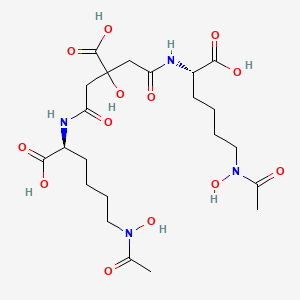

4-[[(1S)-5-[acetyl(hydroxy)amino]-1-carboxypentyl]amino]-2-[2-[[(1S)-5-[acetyl(hydroxy)amino]-1-carboxypentyl]amino]-2-oxoethyl]-2-hydroxy-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36N4O13/c1-13(27)25(38)9-5-3-7-15(19(31)32)23-17(29)11-22(37,21(35)36)12-18(30)24-16(20(33)34)8-4-6-10-26(39)14(2)28/h15-16,37-39H,3-12H2,1-2H3,(H,23,29)(H,24,30)(H,31,32)(H,33,34)(H,35,36)/t15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDHHWXGBNUCREU-HOTGVXAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CCCCC(C(=O)O)NC(=O)CC(CC(=O)NC(CCCCN(C(=O)C)O)C(=O)O)(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N(CCCC[C@@H](C(=O)O)NC(=O)CC(CC(=O)N[C@@H](CCCCN(C(=O)C)O)C(=O)O)(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36N4O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90904341 | |

| Record name | Aerobactin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90904341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Aerobactin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004051 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

26198-65-2 | |

| Record name | Aerobactin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26198-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aerobactin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026198652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aerobactin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90904341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aerobactin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004051 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.